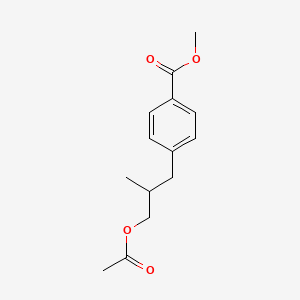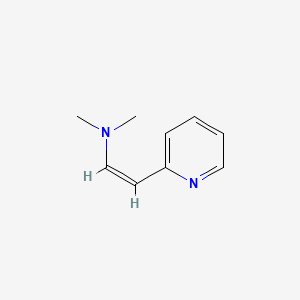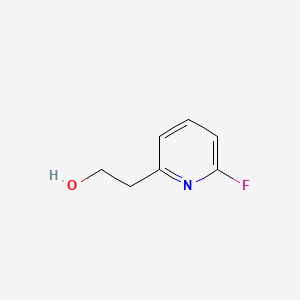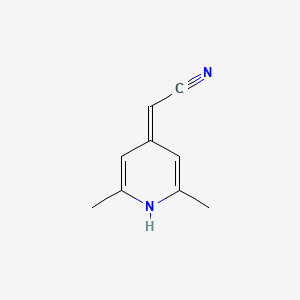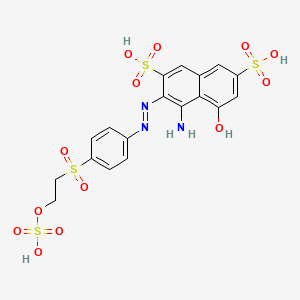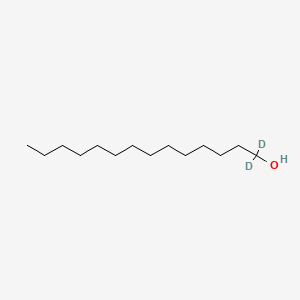
1,1-ジデゥテリオテトラデカン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dideuteriotetradecan-1-ol is a deuterated derivative of tetradecan-1-ol, where two hydrogen atoms at the first carbon position are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in tracing and mechanistic studies.
科学的研究の応用
1,1-Dideuteriotetradecan-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its isotopic labeling.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
生化学分析
Biochemical Properties
It’s parent compound, tetradecanol, is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dideuteriotetradecan-1-ol can be synthesized through the reduction of 1,1-dideuteriotetradecanal using a suitable reducing agent such as lithium aluminum deuteride. The reaction typically occurs under anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods: While specific industrial production methods for 1,1-dideuteriotetradecan-1-ol are not well-documented, the general approach involves the deuteration of tetradecan-1-ol using deuterium gas in the presence of a catalyst. This method ensures the incorporation of deuterium atoms at the desired positions.
化学反応の分析
Types of Reactions: 1,1-Dideuteriotetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1,1-dideuteriotetradecanal using oxidizing agents such as pyridinium chlorochromate.
Reduction: Further reduction can yield 1,1-dideuteriotetradecane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum deuteride in tetrahydrofuran.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: 1,1-Dideuteriotetradecanal.
Reduction: 1,1-Dideuteriotetradecane.
Substitution: Various substituted tetradecanes depending on the reagent used.
作用機序
The mechanism of action of 1,1-dideuteriotetradecan-1-ol involves its interaction with enzymes and other molecular targets. The deuterium atoms can influence the rate of enzymatic reactions, providing insights into the reaction mechanisms. The compound’s isotopic labeling allows for precise tracking in metabolic pathways, aiding in the study of biochemical processes.
類似化合物との比較
Tetradecan-1-ol: The non-deuterated counterpart, commonly used in various applications.
1,1-Dideuteriodecan-1-ol: A shorter chain deuterated alcohol with similar properties.
1,1-Dideuteriotetradecane: The fully reduced form of 1,1-dideuteriotetradecan-1-ol.
Uniqueness: 1,1-Dideuteriotetradecan-1-ol is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and mechanistic studies. Its deuterium atoms offer a different kinetic isotope effect compared to hydrogen, making it valuable in understanding reaction dynamics.
特性
IUPAC Name |
1,1-dideuteriotetradecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKNKRTKFSKGZ-FNHLFAINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
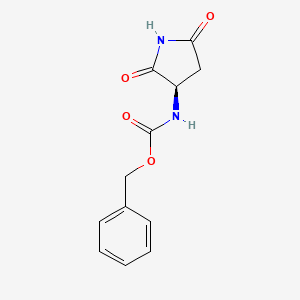

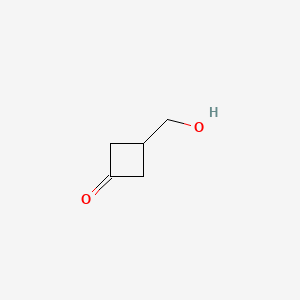
![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)
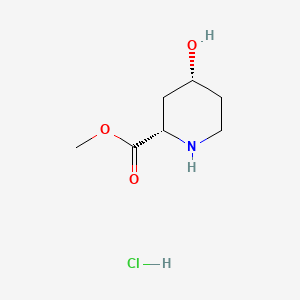
![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)
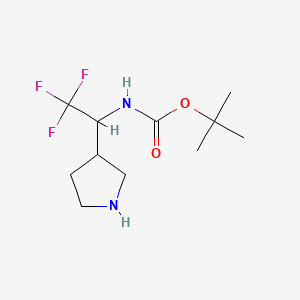

![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)
